![molecular formula C7H18ClN3OS B2432257 1-[2-(Methylamino)ethyl]-3-(2-methylsulfanylethyl)urea;hydrochloride CAS No. 2411202-30-5](/img/structure/B2432257.png)
1-[2-(Methylamino)ethyl]-3-(2-methylsulfanylethyl)urea;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(Methylamino)ethyl]-3-(2-methylsulfanylethyl)urea; hydrochloride, also known as S-methylisothiourea (SMT), is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. It is a potent inhibitor of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide (NO) in response to inflammation and other stimuli. SMT has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects in preclinical studies.
科学的研究の応用
Synthesis and Application in Chemical Reactions
Synthesis and Evaluation of Antioxidant Activity Urea derivatives, including the mentioned compound, have been synthesized and evaluated for their antioxidant activity. For instance, S. George et al. (2010) described the synthesis of a urea derivative through a series of reactions starting with urea, benzaldehyde, and ethyl acetoacetate. The final compounds were characterized and tested for their antioxidant properties. This study highlights the utility of urea derivatives in synthesizing compounds with potential therapeutic properties, such as antioxidants (George et al., 2010).
Synthesis of Ureas from Carboxylic Acids Another application is demonstrated by Kishore Thalluri et al. (2014), where a mediated Lossen rearrangement was used for the synthesis of ureas from carboxylic acids. The process achieved good yields without racemization under mild and simple conditions, showcasing the chemical versatility and applicability of urea derivatives in synthesizing biologically relevant molecules (Thalluri et al., 2014).
Antibacterial and Antimicrobial Applications The antibacterial and antimicrobial potential of urea derivatives is also noteworthy. M. E. Azab et al. (2013) synthesized new heterocyclic compounds containing a sulfonamido moiety, aiming to develop them as antibacterial agents. The synthesized compounds were tested for their antibacterial activity, indicating the potential of urea derivatives in the development of new antibacterial treatments (Azab et al., 2013).
Structural Analysis and Material Characterization
Characterization and Stability Analysis M. K. Bharty et al. (2015) conducted a detailed study on the synthesis, spectral characterization, thermal behavior, and antibacterial activity of compounds containing the bis(methylsulfanyl) methylene moiety. This research adds to the understanding of the structural and functional aspects of urea derivatives, emphasizing their stability and potential biological activity (Bharty et al., 2015).
Impurity Analysis in Drug Development Chunyan Hong et al. (2015) explored the separation and characterization of process-related impurities in G004, a novel sulfonylurea derivative. The study developed a stability-indicating HPLC method, providing insights into the purity and stability of urea-based compounds during drug development (Hong et al., 2015).
Catalytic Activities of Metal Complexes In the realm of synthetic bioinorganic chemistry, Bidyut Kumar Kundu et al. (2021) unveiled the urease-like intrinsic catalytic activities of dinuclear nickel complexes. This study demonstrates the catalytic potential of complexes derived from urea derivatives, contributing to the field of biochemistry and organic synthesis (Kundu et al., 2021).
特性
IUPAC Name |
1-[2-(methylamino)ethyl]-3-(2-methylsulfanylethyl)urea;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3OS.ClH/c1-8-3-4-9-7(11)10-5-6-12-2;/h8H,3-6H2,1-2H3,(H2,9,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BECOUQGBZRYVCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCNC(=O)NCCSC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Methylamino)ethyl]-3-(2-methylsulfanylethyl)urea;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

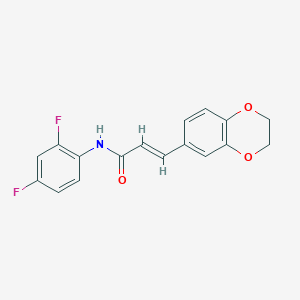
![(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanol](/img/structure/B2432178.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2432179.png)
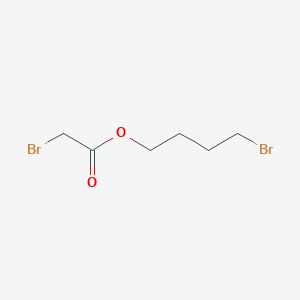
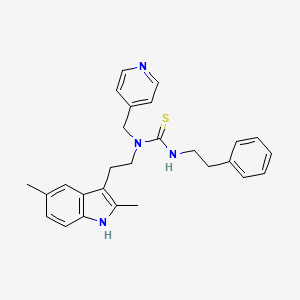
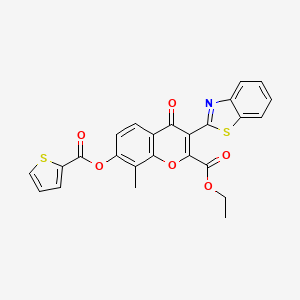
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]cyclopropanecarboxamide](/img/structure/B2432183.png)


![N-(3-chloro-2-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2432189.png)

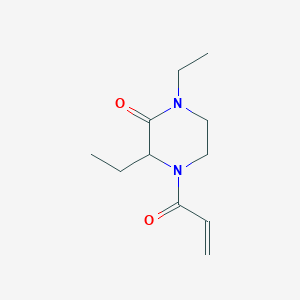
![N-(1-cyanocyclopentyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2432196.png)
![(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2432197.png)